Ethyl 2-fluoro-5-iodo-4-methylbenzoate

Organic Synthesis Pharmaceutical Intermediates Medicinal Chemistry

Generic iodobenzoates fail to replicate the 4-methyl substitution pattern critical for specific kinase inhibitor cores. Ethyl 2-fluoro-5-iodo-4-methylbenzoate provides a definitive, structurally precise building block for medicinal chemistry. Key procurement and synthesis advantages: - Orthogonal handles: C-5 iodine for Suzuki-Miyaura coupling; ethyl ester for hydrolysis/amidation. - Defined lipophilicity: cLogP of 3.92 modulates ADME properties and blood-brain barrier profiles. - Structural precision: Directly installs a 4-methyl biaryl motif, sterically and electronically distinct from non-methylated analogues.

Molecular Formula C10H10FIO2
Molecular Weight 308.09 g/mol
Cat. No. B12853706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-fluoro-5-iodo-4-methylbenzoate
Molecular FormulaC10H10FIO2
Molecular Weight308.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C(=C1)I)C)F
InChIInChI=1S/C10H10FIO2/c1-3-14-10(13)7-5-9(12)6(2)4-8(7)11/h4-5H,3H2,1-2H3
InChIKeySVLUMFHKPTWIML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-fluoro-5-iodo-4-methylbenzoate: Procurement & Specifications


Ethyl 2-fluoro-5-iodo-4-methylbenzoate (CAS 1536244-45-7) is a polysubstituted aromatic ester featuring a unique substitution pattern on the benzene ring: a fluorine atom at the 2-position, an iodine atom at the 5-position, a methyl group at the 4-position, and an ethyl ester at the 1-position [1]. This compound serves as a multi-functional building block in organic synthesis, with the iodine substituent enabling metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) while the fluorine and methyl groups modulate electronic and steric properties .

Cross-coupling handle: Iodo at C-5, para to ester, enables Suzuki / Sonogashira reactions.
Orthogonal functionality: Ethyl ester permits hydrolysis or amidation after coupling.
Substitution pattern: 2-fluoro and 4-methyl groups tune electronic and steric properties.
Research grade: High purity specification supports reproducible synthetic workflows.

Irreplaceability of Ethyl 2-fluoro-5-iodo-4-methylbenzoate


Substituting Ethyl 2-fluoro-5-iodo-4-methylbenzoate with structurally similar fluoro-iodo benzoates introduces distinct changes in molecular weight, substitution pattern, and physicochemical properties that directly impact synthetic outcomes and procurement specifications. Close analogs—such as ethyl 2-fluoro-5-iodobenzoate (CAS 773136-66-6) lacking the 4-methyl group, or ethyl 4-fluoro-3-iodobenzoate (CAS 618-93-9) with altered halogen positioning—differ in steric hindrance at the iodine coupling site, electron density distribution, and calculated lipophilicity (cLogP), all of which influence cross-coupling reaction efficiency . The quantitative evidence below establishes that generic substitution is not scientifically equivalent and carries procurement risk for precision-dependent synthetic workflows.

Molecular weight mismatch
Absence of the 4-methyl group reduces molecular weight by 14 g/mol; stoichiometry calculations may shift.
Lipophilicity shift
Non-methylated analogs exhibit lower cLogP, altering partitioning behavior and assay compatibility.
Substitution pattern impact
Iodine meta to ester (4-F,3-I isomer) changes oxidative addition electronics, affecting coupling efficiency.
Purity and storage divergence
Comparators often supplied at lower purity (95–97%) and may have different physical states; procurement specifications differ.
Hazard classification difference
Target compound includes H302 (harmful if swallowed), absent in non-methylated analog; safety protocols may require adjustment.

Ethyl 2-fluoro-5-iodo-4-methylbenzoate: Comparative Evidence


Molecular Weight & Elemental Composition

Ethyl 2-fluoro-5-iodo-4-methylbenzoate possesses a molecular weight of 308.09 g/mol and molecular formula C₁₀H₁₀FIO₂, which is 14.03 g/mol (one methylene unit) heavier than the closest structural analog ethyl 2-fluoro-5-iodobenzoate (MW = 294.06 g/mol, C₉H₈FIO₂) . The 4-methyl substitution distinguishes it from ethyl 4-fluoro-3-iodobenzoate (MW = 294.06 g/mol), which has the identical molecular weight but an altered halogen substitution pattern (4-F, 3-I versus 2-F, 5-I) .

Mol. weight & composition
Head-to-head
Target: 308.09 g/mol (C₁₀H₁₀FIO₂); comparators: 294.06 g/mol (C₉H₈FIO₂). ΔMW = +14.03 g/mol due to C-4 methyl.
Differentiable in procurement QC; impacts molar stoichiometry calculations.
Supplier-reported data; confirm with in-house analysis.
Organic Synthesis Pharmaceutical Intermediates Medicinal Chemistry

Lipophilicity (cLogP) & Membrane Permeability

Ethyl 2-fluoro-5-iodo-4-methylbenzoate has a vendor-calculated LogP value of 3.92 (ALOGPS 2.1) . The presence of the 4-methyl group increases lipophilicity by approximately +0.5 to +0.6 log units compared to the non-methylated analog ethyl 2-fluoro-5-iodobenzoate, which is predicted to have a cLogP of approximately 3.3–3.4 based on its molecular structure (C₉H₈FIO₂ without methyl) . The target compound's cLogP also differs from the isomeric ethyl 4-fluoro-3-iodobenzoate, which exhibits a lower calculated density (1.728 g/cm³) and distinct substitution pattern that alters its partition behavior .

Lipophilicity (cLogP)
Reported
Target cLogP = 3.92 (ALOGPS); non-methylated analog estimated ~3.3–3.4. Δ ≈ +0.5 to +0.6 log units.
4-Methyl group increases lipophilicity; affects membrane partitioning in cell-based assays.
Calculated values; experimental logP may vary.
Drug Discovery ADME Optimization Lead Optimization

Physical State & Storage Requirements

While the physical state of Ethyl 2-fluoro-5-iodo-4-methylbenzoate at room temperature is not explicitly specified in available technical datasheets, key comparators exhibit distinct physical states and storage requirements. Ethyl 2-fluoro-5-iodobenzoate is a solid at room temperature requiring storage at 2–8°C with protection from light and moisture [1], whereas ethyl 4-fluoro-3-iodobenzoate is described as a colorless to pale yellow liquid or solid depending on purity and form . Ethyl 2-fluoro-5-iodobenzoate is also supplied at lower purity specifications (95% from Sigma-Aldrich, 97% from Fluorochem) compared to the target compound (98% NLT) .

Physical state & storage
Data to verify
Target: solid, store 2–8°C, purity 98% NLT. Comparators: solid or liquid, 95–97% purity, varied storage requirements.
Purity and storage differences influence inventory planning and synthetic reproducibility.
Vendor datasheet data; verify physical state upon receipt.
Chemical Storage Inventory Management Laboratory Operations

Hazard Classification & Safety Profile

Ethyl 2-fluoro-5-iodo-4-methylbenzoate carries a GHS07 classification (Harmful/Irritant) with specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, the comparator ethyl 2-fluoro-5-iodobenzoate, while also classified under GHS07, has a reduced hazard profile lacking the H302 (Harmful if swallowed) statement; its hazards are limited to H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . This represents a measurable difference in toxicological classification between the two structurally similar compounds.

GHS hazard classification
Head-to-head
Target: GHS07, H302+H315+H319+H335. Comparator (non-methyl): GHS07, H315+H319+H335 (no H302).
Additional acute toxicity hazard requires adjusted PPE and waste protocols.
Based on supplier SDS; review local EHS requirements.
Chemical Safety Regulatory Compliance EHS Management

Cross-Coupling Suitability & Orthogonal Reactivity

The target compound provides three distinct reactive handles for sequential functionalization: (1) the C-5 iodine atom for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), (2) the C-1 ethyl ester for hydrolysis to carboxylic acid or conversion to amides/heterocycles, and (3) the C-2 fluorine and C-4 methyl groups as modulators of electronic and steric properties . This orthogonal reactivity distinguishes it from simpler analogs. Ethyl 2-fluoro-5-iodobenzoate lacks the C-4 methyl group, reducing steric influence on coupling reactions. Ethyl 4-fluoro-3-iodobenzoate has the iodine at the meta position relative to the ester, which alters the electronics of oxidative addition in palladium-catalyzed couplings . A 1950 study on fluoro-iodo aromatic derivatives including ethyl 3-iodo-4-fluorobenzoate (a positional isomer) reported anesthetic, hypnotic, and analgesic effects, demonstrating that halogen substitution patterns directly impact biological activity profiles [1].

Cross-coupling suitability
Class-level
Three orthogonal handles: C-5 I (coupling), C-1 COOEt (hydrolysis/amidation), C-2 F/C-4 Me (electronic/steric). I para to ester optimizes coupling electronics.
Supports sequential diversification; substitution geometry determines final biaryl architecture.
Reactivity inferred from class behavior; validate under specific coupling conditions.
Cross-Coupling Suzuki-Miyaura Sonogashira C-C Bond Formation

Ethyl 2-fluoro-5-iodo-4-methylbenzoate: Validated Application Scenarios


Suzuki-Miyaura Coupling to 4-Methyl Biaryls

The C-5 iodine atom positioned para to the ethyl ester makes Ethyl 2-fluoro-5-iodo-4-methylbenzoate a suitable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The resulting biaryl products retain the 4-methyl substituent on the original aromatic ring, which is not achievable using the non-methylated analog ethyl 2-fluoro-5-iodobenzoate. This is particularly relevant for synthesizing methyl-substituted biaryl cores found in kinase inhibitors and other pharmaceutical scaffolds where the methyl group contributes to target binding or metabolic stability .

Stepwise Functionalization in MedChem Synthesis

The orthogonal reactivity of Ethyl 2-fluoro-5-iodo-4-methylbenzoate—with its iodine handle for cross-coupling and ethyl ester for subsequent hydrolysis or amidation—enables sequential diversification strategies in medicinal chemistry. Following Suzuki coupling at the C-5 position, the ethyl ester can be hydrolyzed to the carboxylic acid or converted to amides, benzimidazoles, or quinazolinones. The C-2 fluorine atom, a common motif in FDA-approved drugs, contributes to metabolic stability and bioavailability tuning of the final elaborated molecules .

Lipophilicity-Tuned Fragment Library

With a calculated LogP of 3.92, Ethyl 2-fluoro-5-iodo-4-methylbenzoate occupies a specific lipophilicity window that differs from its non-methylated analog (estimated cLogP ≈ 3.3–3.4) . In drug discovery programs targeting optimal ADME properties, this LogP difference influences compound selection for fragment-based screening and lead optimization. The compound's higher lipophilicity may be advantageous for targets with hydrophobic binding pockets or for modulating blood-brain barrier permeability profiles.

Reference Standard for Fluorinated Iodo-Aromatics

The 98% NLT purity specification and well-documented analytical characterization (including InChI Key SVLUMFHKPTWIML-UHFFFAOYSA-N and MDL Number MFCD24107267) make Ethyl 2-fluoro-5-iodo-4-methylbenzoate suitable as a procurement reference standard for synthetic methodologies requiring polysubstituted aromatic iodides . The compound's CAS number (1536244-45-7) provides unambiguous identity resolution in inventory management systems, distinguishing it from positional isomers and close analogs that carry distinct CAS registry numbers.

Application
Selection Property
Validation Focus
Suzuki-Miyaura coupling to 4-methyl biaryls
para-Iodo handle with 4-methyl substitution
Coupling efficiency and regiochemical outcome
Stepwise medicinal chemistry diversification
Orthogonal ester and iodine reactivity
Sequential hydrolysis/amidation after coupling
Lipophilicity-tuned fragment library
Defined cLogP window (approx. 3.9) from 4-methyl
LogP-dependent assay performance and permeability
Reference standard for fluorinated iodo-aromatics
High purity grade and documented characterization
Identity confirmation and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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